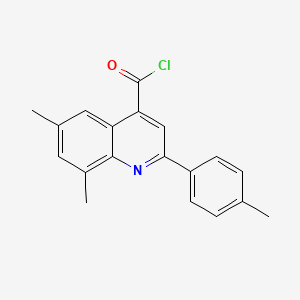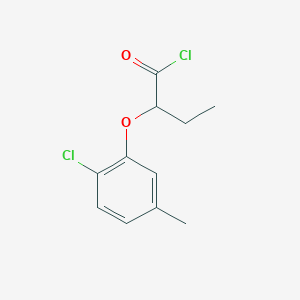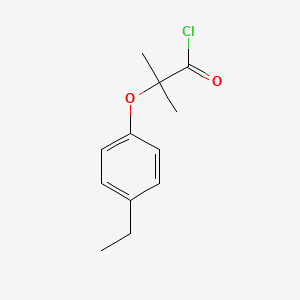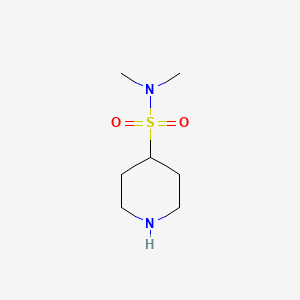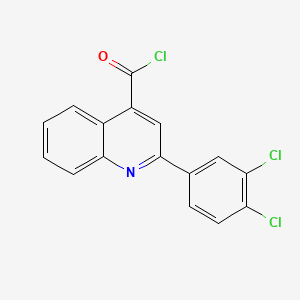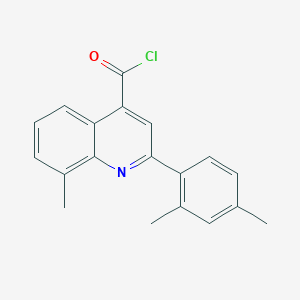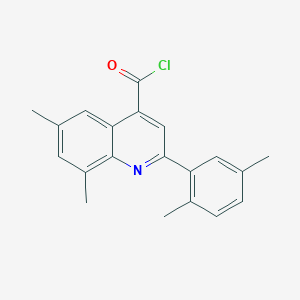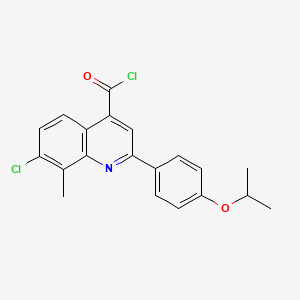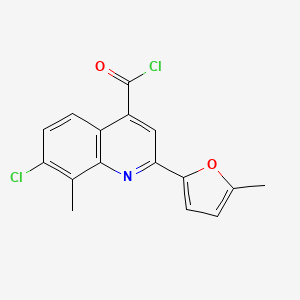![molecular formula C9H5F3N2O B1452811 6-(Trifluormethyl)-1H-pyrrolo[3,2-b]pyridin-3-carbaldehyd CAS No. 1190311-65-9](/img/structure/B1452811.png)
6-(Trifluormethyl)-1H-pyrrolo[3,2-b]pyridin-3-carbaldehyd
Übersicht
Beschreibung
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block with the empirical formula C7H4F3NO . It’s used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .
Physical and Chemical Properties Analysis
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid that’s soluble in methanol . It has a melting point of 52-56 °C, a boiling point of 72 °C, and a predicted density of 1.369±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
6-Trifluormethyl-4-Azaindol-3-carbaldehyd: spielt eine bedeutende Rolle in der Pflanzenschutzmittelindustrie. Seine Derivate werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Trifluormethylgruppe verstärkt die biologische Aktivität von Pestiziden, wodurch sie bei geringeren Dosierungen effektiver werden. Diese Verbindung ist ein wichtiges strukturelles Merkmal in Wirkstoffen für neue Pflanzenschutzmittel .
Steigerung der Arzneimittelwirksamkeit
Es wurde gezeigt, dass die Trifluormethylgruppe in dieser Verbindung die Wirksamkeit von Arzneimitteln verbessert, insbesondere bei der Hemmung von Enzymen wie der reversen Transkriptase. Dies wird durch die Senkung des pKa-Werts des cyclischen Carbamat durch eine wichtige Wasserstoffbrückenbindung mit dem Protein erreicht, die für die Behandlung von Krankheiten wie HIV entscheidend ist .
Antifungale Anwendungen
Derivate von 6-Trifluormethyl-4-Azaindol-3-carbaldehyd haben signifikante antifungale Aktivitäten gegen verschiedene Krankheitserreger wie Botryosphaeria dothidea, Phompsis sp. und Sclerotinia sclerotiorum gezeigt. Diese Verbindungen werden mit der Myzelwachstumsratenmethode bewertet, wobei einige eine vergleichbare oder bessere Wirksamkeit als etablierte Antimykotika wie Tebuconazol zeigen .
Veterinärprodukte
Auch die Veterinärindustrie profitiert von den Anwendungen dieser Verbindung. Ihre Derivate werden in Produkten zur Behandlung von Tiergesundheitsstörungen eingesetzt und bieten effektive Lösungen für die tierärztliche Versorgung. Die Eigenschaften der Trifluormethylgruppe tragen zur Wirksamkeit dieser Behandlungen bei .
Antimikrobielle Forschung
Die Forschung zum antimikrobiellen Potenzial von 6-Trifluormethyl-4-Azaindol-3-carbaldehyd-Derivaten ist im Gange. Diese Studien beinhalten detaillierte experimentelle Protokolle, um die Wirksamkeit dieser Verbindungen gegen eine Reihe von mikrobiellen Bedrohungen zu beurteilen, was möglicherweise zu neuen Behandlungen für Infektionen führt .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.
Mode of Action
Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .
Biochemical Pathways
The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.
Result of Action
The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.
Action Environment
The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of piperidine derivatives, which are being investigated as potential treatments for Alzheimer’s disease . The compound’s interactions with enzymes such as aldosterone synthase (CYP11B2) have been studied, revealing its potential as a selective inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with aldosterone synthase (CYP11B2) results in the inhibition of this enzyme, which is crucial for its potential therapeutic effects . Understanding these molecular mechanisms is vital for developing new drugs and therapies based on this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects for accurate experimental results.
Dosage Effects in Animal Models
The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with aldosterone synthase (CYP11B2) affects metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. Studies have shown that it is sparingly soluble and air-sensitive, which affects its transport and distribution in biological systems . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJADIOUVVNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676832 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-65-9 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



